molecular formula C20H14N4 B3069343 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 4506-61-0

1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene

Cat. No. B3069343
Key on ui cas rn: 4506-61-0
M. Wt: 310.4 g/mol
InChI Key: NQVCKXMOMGRVES-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 50 g polyphosphoric acid. After heating to 90 C under nitrogen, a mixture of 2.7 g 1,2-phenylenediamine and 2.1 g phthalic acid were added. The reaction mixture was heated to 180 C for 4 hours, then cooled to 130 C and poured into 150 ml water. The mixture was basified with aqueous ammonium hydroxide. After cooling to 5 C, the product was filtered and washed with water. After drying, 3.3 g of a gray solid remained.
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)[C:10]1[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:12](O)=O.[OH-].[NH4+:22]>O>[C:11]1([C:12]2[NH:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=3[N:22]=2)[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[C:9]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1 |f:2.3|

Inputs

Step One
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating to 90 C under nitrogen
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 180 C for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 130 C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
Smiles
C1(=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2)C2=NC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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